1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one
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Overview
Description
1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that belongs to the class of ketones It features a dichlorophenyl group and an isopropylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene and isopropylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the ethanone structure.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.
Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one
- 1-(2,5-Dichlorophenyl)-2-(methylthio)ethan-1-one
Uniqueness
1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and isopropylthio groups. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H12Cl2OS |
---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
BTSVTDVIOXSJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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